molecular formula C20H18Cl2N2O3S B2730804 2-(piperidin-1-yl)-1,3-benzothiazol-5-yl 2-(2,4-dichlorophenoxy)acetate CAS No. 2034602-53-2

2-(piperidin-1-yl)-1,3-benzothiazol-5-yl 2-(2,4-dichlorophenoxy)acetate

Cat. No.: B2730804
CAS No.: 2034602-53-2
M. Wt: 437.34
InChI Key: XNBPUYBJVNGDHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(piperidin-1-yl)-1,3-benzothiazol-5-yl 2-(2,4-dichlorophenoxy)acetate is a complex organic compound that combines a benzothiazole ring with a piperidine moiety and a dichlorophenoxyacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-1-yl)-1,3-benzothiazol-5-yl 2-(2,4-dichlorophenoxy)acetate typically involves the coupling of substituted 2-amino benzothiazoles with phenyl anthranilic acid derivatives. The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like lutidine and TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-1-yl)-1,3-benzothiazol-5-yl 2-(2,4-dichlorophenoxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include dichloromethane, lutidine, and TBTU for coupling reactions, as well as oxidizing and reducing agents for specific transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(piperidin-1-yl)-1,3-benzothiazol-5-yl 2-(2,4-dichlorophenoxy)acetate is unique due to its combination of a benzothiazole ring, piperidine moiety, and dichlorophenoxyacetate group.

Biological Activity

The compound 2-(piperidin-1-yl)-1,3-benzothiazol-5-yl 2-(2,4-dichlorophenoxy)acetate is a synthetic derivative that combines elements of piperidine, benzothiazole, and chlorophenoxy functional groups. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Chemical Structure and Properties

The chemical formula for this compound is C19H19Cl2N3O3SC_{19}H_{19}Cl_2N_3O_3S. Its structure features a piperidine ring connected to a benzothiazole moiety and an ester group derived from 2-(2,4-dichlorophenoxy)acetic acid. The presence of the dichlorophenoxy group is significant as it may enhance the lipophilicity and biological activity of the compound.

Anticancer Activity

Recent studies have indicated that compounds containing benzothiazole derivatives exhibit significant anticancer properties. For instance, a related compound showed cytotoxic effects against various cancer cell lines, including breast and glioblastoma cancer cells, with IC50 values in the nanomolar range . The mechanism of action is believed to involve the induction of apoptosis through mitochondrial pathways and inhibition of cell proliferation.

Compound Cell Line IC50 (µM)
Benzothiazole derivativeMCF-7 (Breast)0.63
Benzothiazole derivativeU87 (Glioblastoma)1.13

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that similar benzothiazole derivatives possess significant activity against various bacterial strains. This activity is likely attributed to the disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

Research indicates that benzothiazole derivatives may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This property could be beneficial in treating conditions such as rheumatoid arthritis or inflammatory bowel disease.

The biological activity of this compound may involve several mechanisms:

  • Apoptosis Induction: Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest: Interference with cell cycle progression in cancer cells.
  • Inhibition of Kinases: Targeting specific kinases involved in cancer cell survival and proliferation.

Case Studies

A notable case study involved the evaluation of a related benzothiazole derivative in vitro against a panel of cancer cell lines. The results demonstrated potent cytotoxicity with minimal effects on normal cells, highlighting the selectivity of these compounds for cancerous tissues .

Another study focused on the antimicrobial efficacy of similar compounds against drug-resistant bacterial strains, revealing significant inhibition zones in agar diffusion assays .

Properties

IUPAC Name

(2-piperidin-1-yl-1,3-benzothiazol-5-yl) 2-(2,4-dichlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O3S/c21-13-4-6-17(15(22)10-13)26-12-19(25)27-14-5-7-18-16(11-14)23-20(28-18)24-8-2-1-3-9-24/h4-7,10-11H,1-3,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBPUYBJVNGDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C=CC(=C3)OC(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.